5-Fluoro-3-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Fluoro-3-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione typically involves the introduction of fluorine and methoxymethyl groups into a pyrimidine precursor. One common method involves the reaction of a fluorinated pyrimidine derivative with methoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
5-Fluoro-3-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of specific enzymes or as a ligand in receptor binding studies.
Medicine: Investigated for its potential anticancer and antiviral properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The fluorine atom can enhance the compound’s binding affinity and specificity, while the methoxymethyl group can influence its solubility and membrane permeability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar fluorinated pyrimidine structure.
3-Methoxymethyluracil: A compound with a similar methoxymethyl group but lacking the fluorine atom.
Uniqueness
5-Fluoro-3-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of both fluorine and methoxymethyl groups, which can provide a balance of enhanced biological activity and favorable physicochemical properties. This dual modification can lead to improved efficacy and selectivity in various applications compared to its analogs.
Properties
CAS No. |
90162-95-1 |
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Molecular Formula |
C6H7FN2O3 |
Molecular Weight |
174.13 g/mol |
IUPAC Name |
5-fluoro-3-(methoxymethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7FN2O3/c1-12-3-9-5(10)4(7)2-8-6(9)11/h2H,3H2,1H3,(H,8,11) |
InChI Key |
HHCDNQBZHIAVLW-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C(=O)C(=CNC1=O)F |
Origin of Product |
United States |
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